molecular formula C23H22N4O B1227489 4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine

4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine

Cat. No. B1227489
M. Wt: 370.4 g/mol
InChI Key: YYMGFBJBNRLEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[7-(4-methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine is a member of pyrroles.

Scientific Research Applications

  • Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition : A study by Lei et al. (2017) synthesized derivatives of morpholine that inhibited tumor necrosis factor alpha and nitric oxide, indicating potential applications in inflammatory and autoimmune conditions (Lei, Wang, Xiong, & Lan, 2017).

  • Antimicrobial Activity : Zaki et al. (2020) and Majithiya et al. (2022) explored the synthesis of morpholine derivatives with significant antimicrobial properties, suggesting their use in combating bacterial and fungal infections (Zaki, El-Dean, Radwan, & Ammar, 2020); (Majithiya & Bheshdadia, 2022).

  • PI3K-AKT-mTOR Pathway Inhibition : Hobbs et al. (2019) identified 4-(Pyrimidin-4-yl)morpholines as effective pharmacophores for inhibiting the PI3K and PIKKs pathways, relevant in cancer research (Hobbs et al., 2019).

  • Psoriasis Treatment : Zhu et al. (2020) developed N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent and selective NF-κB Inducing Kinase (NIK) inhibitors, offering a new strategy for treating psoriasis (Zhu et al., 2020).

  • Parkinson's Disease Imaging : Wang et al. (2017) synthesized a compound for potential use in PET imaging of the LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

  • Caspase-3 Inhibition : Kravchenko et al. (2005) explored pyrrolo[3,4-c]quinoline-1,3-diones, including morpholine derivatives, as potent caspase-3 inhibitors, relevant in apoptosis and cancer research (Kravchenko et al., 2005).

  • Antitumor Applications : Muhammad et al. (2017) synthesized new morpholinylchalcones and dihydropyrimidinone derivatives, demonstrating significant antitumor activity against human lung cancer and hepatocellular carcinoma cell lines (Muhammad, Edrees, Faty, Gomha, Alterary, & Mabkhot, 2017).

properties

Product Name

4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

4-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C23H22N4O/c1-17-7-9-19(10-8-17)27-15-20(18-5-3-2-4-6-18)21-22(24-16-25-23(21)27)26-11-13-28-14-12-26/h2-10,15-16H,11-14H2,1H3

InChI Key

YYMGFBJBNRLEOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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